molecular formula C11H18O2 B1446573 1-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid CAS No. 1499025-73-8

1-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid

Cat. No. B1446573
CAS RN: 1499025-73-8
M. Wt: 182.26 g/mol
InChI Key: HCVYTABCUKRCMR-UHFFFAOYSA-N
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Description

“1-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol. It is used in various applications, including the synthesis of substituted cyclohexyl carbonyl chlorides .


Synthesis Analysis

The synthesis of this compound can involve several steps. One common method of synthesis involves the reaction of carbenes with the double bond in alkenes or cycloalkenes . Another method involves the palladium core-porous silica shell-nanoparticles catalyzed hydrogenation of 4-carboxybenzaldehyde (4-CBA) to p-toluic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18O2/c1-8-2-4-9(5-3-8)11(6-7-11)10(12)13/h8-9H,2-7H2,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

The chemical reactions involving “1-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid” can vary depending on the specific conditions and reactants used. For instance, it can undergo reactions such as the palladium core-porous silica shell-nanoparticles catalyzed hydrogenation of 4-carboxybenzaldehyde (4-CBA) to p-toluic acid .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties, such as its solubility in various solvents, would require further investigation.

Scientific Research Applications

  • Ethylene Precursor in Plants : A major conjugate of 1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor in higher plants, has been identified as 1-(malonylamino)cyclopropane-1-carboxylic acid. This discovery emphasizes the role of cyclopropane carboxylic acids in plant physiology and ethylene production (Hoffman, Yang, & McKeon, 1982).

  • Biological Activities : Compounds containing a cyclopropane moiety, like 1-aminocyclopropane-1-carboxylic acid and its analogs, exhibit a range of biological activities such as antifungal, antimicrobial, antiviral, and antitumoral properties. These activities underscore the importance of cyclopropane-containing compounds in biochemical research (Coleman & Hudson, 2016).

  • Synthetic Approaches and Enzyme Inhibition : Cyclopropyl-substituted amino acids, including natural cyclopropane amino acids, have been used as enzyme inhibitors for receptor and metabolism studies. This highlights the significance of cyclopropane compounds in medicinal chemistry and drug design (Krass et al., 1989).

  • Chemical Synthesis and Mechanisms : The synthesis of various cyclopropane derivatives, including 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, demonstrates the versatility of cyclopropane compounds in synthetic organic chemistry. This area of research provides insights into novel chemical reactions and mechanisms (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

  • Application in Organic Synthesis : Cyclopropanes like 2-nitro-cyclopropyl-1-carbonyl compounds have been used in the synthesis of cyclopropyl-amino acids. These findings are significant in the field of organic synthesis, especially for creating biologically active compounds and natural products (Ghosh et al., 2023).

Mechanism of Action

The mechanism of action for this compound can depend on its specific use. For example, in the case of its use in the synthesis of substituted cyclohexyl carbonyl chlorides, it may act as a precursor or intermediate . More research would be needed to provide a detailed understanding of its mechanism of action in different contexts.

Safety and Hazards

Safety information for this compound indicates that it may cause skin and eye irritation, as well as respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(4-methylcyclohexyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-8-2-4-9(5-3-8)11(6-7-11)10(12)13/h8-9H,2-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVYTABCUKRCMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
1-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid
Reactant of Route 3
1-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid
Reactant of Route 4
1-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid
Reactant of Route 5
1-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid
Reactant of Route 6
1-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid

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